(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid;hydrochloride
Description
This compound is a stereochemically complex molecule featuring a benzyl-substituted propanoic acid backbone conjugated with a piperidine ring system. The hydrochloride salt form enhances its solubility and stability for pharmaceutical applications. Key structural attributes include:
- Stereochemistry: Three defined stereocenters at positions 2 (S-configuration), 3 (R), and 4 (R) on the piperidine ring, critical for receptor binding and biological activity .
- Functional groups: A 3-hydroxyphenyl substituent on the piperidine ring, a benzyl group at the propanoic acid’s α-carbon, and a carboxylic acid (or its methyl ester in precursor forms) .
- Molecular formula: C24H32ClNO3, with a monoisotopic mass of 417.207 g/mol .
Properties
IUPAC Name |
(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3.ClH/c1-17-15-24(12-11-23(17,2)20-9-6-10-21(25)14-20)16-19(22(26)27)13-18-7-4-3-5-8-18;/h3-10,14,17,19,25H,11-13,15-16H2,1-2H3,(H,26,27);1H/t17-,19-,23+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNZFXKSUXOYEJ-HWHKPKNSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](CC3=CC=CC=C3)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of (3R,4R)-4-(3-Hydroxyphenyl)-3,4-Dimethylpiperidine
The piperidine core is synthesized via a stereocontrolled cyclization reaction. Starting with 3-hydroxyphenylacetone, reductive amination with methylamine in the presence of a chiral catalyst yields the (3R,4R)-configured piperidine.
Reaction Conditions :
Peptide Coupling for Propanoic Acid Side Chain Installation
The benzyl-propanoic acid moiety is introduced via a carbodiimide-mediated coupling reaction. (S)-2-Benzyl-3-carboxypropanoic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) , followed by reaction with the piperidine intermediate.
Key Parameters :
| Parameter | Value |
|---|---|
| Coupling Reagent | DCC/HOBt |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C to room temperature |
| Reaction Time | 24 hours |
| Yield | 75–80% |
| Purity (HPLC) | 93–95% |
Side products include <2% of the (2R)-diastereomer, removed via recrystallization.
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid in ethanol to precipitate the hydrochloride salt. Critical factors include pH control (4.5–5.0) and slow antisolvent addition (diethyl ether) to enhance crystallinity.
Crystallization Data :
| Property | Value |
|---|---|
| Solvent System | Ethanol/diethyl ether |
| Crystallization Temp | 4°C |
| Final Purity (HPLC) | 99.85% |
| Residual Solvents | <0.1% (ICH guidelines) |
Yield and Purity Optimization
Optimization studies focus on minimizing racemization and maximizing coupling efficiency:
Chemical Reactions Analysis
ADL 08-0011 (hydrochloride) primarily undergoes hydrolysis reactions due to its amide bond. The compound is stable under physiological conditions and does not readily undergo oxidation or reduction reactions. Common reagents used in the hydrolysis of alvimopan to ADL 08-0011 include specific enzymes produced by gut microbiota .
The major product formed from the hydrolysis of alvimopan is ADL 08-0011 (hydrochloride), which retains the pharmacological activity of the parent compound .
Scientific Research Applications
Therapeutic Applications
Alvimopan has several important applications in medical treatment:
- Postoperative Ileus : Approved by the FDA in 2008, Alvimopan is specifically indicated for the treatment of postoperative ileus, a condition characterized by temporary bowel dysfunction following surgery. It helps restore bowel function without affecting analgesia provided by opioids .
- Opioid-Induced Bowel Dysfunction : Alvimopan is effective in treating bowel dysfunction caused by opioid medications. By antagonizing μ-opioid receptors in the gastrointestinal tract, it mitigates the constipating effects of opioids while preserving their pain-relieving properties .
- Irritable Bowel Syndrome and Constipation : Research indicates potential benefits in treating irritable bowel syndrome and idiopathic constipation due to its selective action on peripheral opioid receptors .
- Opioid-Induced Nausea and Vomiting : There is evidence suggesting that Alvimopan may also alleviate nausea and vomiting associated with opioid use, enhancing patient comfort during recovery .
Case Studies and Research Findings
Several studies have documented the effectiveness of Alvimopan in clinical settings:
- Clinical Trials for Postoperative Ileus : A pivotal study demonstrated that patients receiving Alvimopan after bowel surgery experienced a significant reduction in time to recovery of gastrointestinal function compared to those receiving placebo. The median time to first bowel movement was notably shorter in the Alvimopan group (mean difference of approximately 12 hours) .
- Opioid-Induced Bowel Dysfunction Studies : In randomized controlled trials, Alvimopan showed a marked improvement in bowel function among patients on chronic opioid therapy. Patients reported fewer episodes of constipation and improved overall satisfaction with their bowel management regimen .
Summary Table of Applications
| Application | Description | Clinical Evidence |
|---|---|---|
| Postoperative Ileus | Treatment to restore bowel function after surgery | Reduced time to first bowel movement |
| Opioid-Induced Bowel Dysfunction | Mitigates constipation from opioid use | Improved bowel movement frequency |
| Irritable Bowel Syndrome | Potential treatment for symptom relief | Ongoing studies needed |
| Opioid-Induced Nausea | May alleviate nausea associated with opioid use | Preliminary findings |
Mechanism of Action
ADL 08-0011 (hydrochloride) exerts its effects by competitively binding to μ-opioid receptors in the gastrointestinal tract. This binding prevents the activation of these receptors by endogenous opioids, thereby reducing opioid-induced inhibition of gastrointestinal motility. The compound shows high selectivity for μ-opioid receptors over κ- and δ-opioid receptors, with binding affinities (Ki values) of 0.25 nM, 15.8 nM, and 31.6 nM, respectively .
The molecular targets of ADL 08-0011 (hydrochloride) include the μ-opioid receptors located in the enteric nervous system. The pathways involved in its mechanism of action are primarily related to the modulation of gastrointestinal motility and the reversal of opioid-induced bowel dysfunction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alvimopan (2-([(2S)-2-([(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl)-3-phenylpropanoyl]amino)acetic acid)
- Structural similarity: Shares the (3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl moiety linked to a propanoic acid chain. However, alvimopan includes a glycine spacer (aminoacetic acid) instead of a benzyl group at the α-carbon .
- Pharmacological profile : Alvimopan is a peripherally restricted μ-opioid receptor antagonist used for postoperative ileus. The absence of a benzyl group in alvimopan reduces central nervous system (CNS) penetration compared to the target compound, which may exhibit broader tissue distribution due to increased lipophilicity .
- Clinical data : Alvimopan has an oral bioavailability of ~6% and a plasma half-life of 10–17 hours, whereas the target compound’s esterified precursor (methyl ester hydrochloride) likely improves oral absorption but requires hydrolysis to the active acid form .
| Parameter | Target Compound | Alvimopan |
|---|---|---|
| Molecular Formula | C24H32ClNO3 | C26H32N2O4 |
| Molecular Weight (g/mol) | 417.974 | 436.55 |
| Key Functional Groups | Benzyl, 3-hydroxyphenyl, methyl ester | Glycine spacer, 3-hydroxyphenyl |
| Stereocenters | 3 | 4 |
| Potential Therapeutic Use | Opioid receptor modulation (speculative) | Postoperative ileus (FDA-approved) |
(2S)-2-amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid hydrochloride
- Structural divergence : Replaces the piperidine ring with a diazenylphenyl group. The aromatic azo linkage may confer photochemical instability but enables applications in enzyme inhibition or prodrug systems .
- Pharmacokinetics : The diazenyl group increases polarity (logP ~1.2), contrasting with the target compound’s higher lipophilicity (estimated logP ~3.5 for the methyl ester) .
Quinolone Derivatives (e.g., 7-substituted-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid)
- Core difference: Quinolones feature a bicyclic aromatic system with a ketone group, targeting bacterial DNA gyrase. The target compound’s piperidine-propanoic acid scaffold suggests divergent mechanisms (e.g., neuromodulation) .
- Bioactivity: Quinolones exhibit antibacterial MIC values <1 µg/mL, while the target compound’s activity remains uncharacterized but hypothesized to involve CNS targets .
Key Research Findings
- Stereochemical impact : The (3R,4R)-piperidine configuration in the target compound is conserved in alvimopan and related opioids, underscoring its role in receptor binding .
- Synthetic challenges : The methyl ester hydrochloride precursor () simplifies purification but necessitates in vivo esterase-mediated activation, a common prodrug strategy .
- Comparative solubility: The hydrochloride salt improves aqueous solubility (>10 mg/mL) versus non-ionic analogs like alvimopan free acid (<1 mg/mL) .
Biological Activity
(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid; hydrochloride, commonly known as Alvimopan, is a peripherally acting μ-opioid receptor antagonist. It is primarily utilized in clinical settings to mitigate postoperative ileus following bowel resection surgeries. This article delves into its biological activity, pharmacological properties, and relevant research findings.
- IUPAC Name : 2-[(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-ium-1-yl]propanamido]acetic acid dihydrate
- Molecular Formula : C25H36N2O6
- Molecular Weight : 460.57 g/mol
- CAS Number : 170098-38-1
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 210-213 °C |
| Solubility | Soluble in DMSO |
| Storage Temp. | 2-8 °C |
Alvimopan selectively antagonizes μ-opioid receptors located in the gastrointestinal tract without affecting central nervous system opioid receptors. This mechanism helps to restore bowel function by preventing the constipating effects of opioids used for pain management post-surgery.
Clinical Applications
- Postoperative Ileus : Alvimopan is indicated to accelerate the recovery of bowel function after surgeries involving the small or large intestine.
- Pain Management : By counteracting opioid-induced constipation, it allows for better pain management strategies post-surgery without compromising gastrointestinal motility.
Research Findings
Recent studies have demonstrated significant findings regarding the efficacy and safety profile of Alvimopan:
- Efficacy Studies : Multiple clinical trials have shown that Alvimopan significantly reduces the time to recovery of bowel function compared to placebo groups. For instance, a study indicated a reduction in the time to first flatus and bowel movement by approximately 24 hours in patients receiving Alvimopan .
- Safety Profile : Adverse effects are generally mild and may include abdominal pain and nausea. Importantly, there is no evidence linking Alvimopan to increased cardiovascular risks when used as directed .
Case Study 1: Postoperative Recovery
In a randomized controlled trial involving over 800 patients undergoing elective bowel resection, those treated with Alvimopan experienced a mean time to discharge that was significantly shorter compared to those who received standard care (48 hours vs. 72 hours) .
Case Study 2: Long-term Efficacy
A follow-up study evaluated long-term outcomes in patients who had undergone multiple surgeries. Results indicated that patients who received Alvimopan consistently reported improved bowel habits and lower incidence of opioid-related constipation over a six-month period .
Q & A
Q. Critical Reaction Parameters :
| Step | Catalyst/Reagent | Temperature | Yield (%) |
|---|---|---|---|
| Cyclization | Pd(OAc)₂, tert-butyl XPhos | 40–100°C | 65–72 |
| Salt formation | HCl (36.5% aq.) | 93–96°C | 85–90 |
Yield optimization requires strict control of pH, solvent polarity, and reaction duration. For example, prolonged heating during salt formation can degrade the product .
How is the stereochemical integrity of the compound verified during synthesis?
Basic Research Question
Stereochemical validation employs:
- Chiral HPLC : Using columns like Chiralpak IA/IB with mobile phases containing sodium 1-octanesulfonate (pH 4.6) to resolve enantiomers .
- X-ray crystallography : To confirm absolute configuration, particularly for the (2S)-benzyl and (3R,4R)-piperidine groups .
- Optical rotation : Specific rotation values (e.g., [α]D²⁵ = +63.2° in methanol) are compared to literature data .
Note : Minor impurities (e.g., epimers) may co-elute in HPLC; method adjustments (e.g., gradient elution) are required for resolution .
What analytical techniques are used to characterize purity and structural identity?
Basic Research Question
- LC-MS/MS : Quantifies impurities (e.g., des-methyl analogs or hydroxylated byproducts) with a detection limit of 0.1% .
- ¹H/¹³C NMR : Assigns peaks for the benzyl (δ 7.2–7.4 ppm), piperidine methyl (δ 1.1–1.3 ppm), and propanoic acid (δ 2.8–3.1 ppm) groups .
- Elemental analysis : Validates C, H, N, and Cl content (e.g., theoretical Cl⁻: 6.8%; observed: 6.5–7.0%) .
Q. Buffer Preparation for Assays :
- Sodium acetate (6.8 g/L) and sodium 1-octanesulfonate (16.22 g/L) adjusted to pH 4.6 with glacial acetic acid, used in mobile phases for HPLC .
What strategies resolve discrepancies in reported biological activity data?
Advanced Research Question
Conflicting activity data often arise from:
Q. Methodological Solutions :
- Parallel testing : Compare activity in multiple cell lines (e.g., HEK293 vs. CHO) under standardized conditions .
- Dose-response curves : Use a wide concentration range (1 nM–100 µM) to account for non-linear effects .
How does stereochemistry influence pharmacological target engagement?
Advanced Research Question
The (2S,3R,4R) configuration is critical for:
Q. Key Data :
| Stereoisomer | Target IC₅₀ (nM) | Metabolic Stability (t₁/₂, hrs) |
|---|---|---|
| (2S,3R,4R) | 12 ± 1.5 | 8.2 |
| (2R,3S,4S) | 420 ± 45 | 1.5 |
What are critical considerations in designing enzyme inhibition assays?
Advanced Research Question
- Substrate selectivity : Use recombinant enzymes (e.g., CYP2D6) to avoid interference from off-target isoforms .
- Detection methods : Fluorescent probes (e.g., CM-H₂DCFDA) monitor ROS generation linked to enzyme activity .
- Controls : Include 3-(4-hydroxyphenyl)-2-hydroxypropanoic acid as a competitive inhibitor reference (IC₅₀ = 150 nM) .
Assay Buffer : Methanol-buffer (65:35 v/v) at pH 4.6 minimizes compound aggregation .
How does the hydrochloride salt form impact solubility and formulation?
Basic Research Question
The hydrochloride salt enhances:
Q. Formulation Challenges :
- pH-dependent precipitation in buffers >7.0 requires lyophilization for long-term storage .
What computational methods predict this compound’s ADME properties?
Advanced Research Question
Q. Key Output :
| Property | Predicted Value | Experimental Value |
|---|---|---|
| LogP | 3.2 | 3.1 ± 0.2 |
| Caco-2 permeability | 12 × 10⁻⁶ cm/s | 11.5 × 10⁻⁶ cm/s |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
